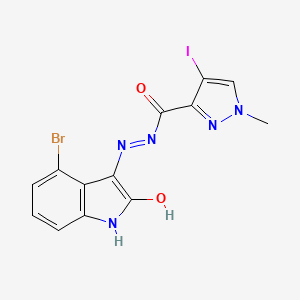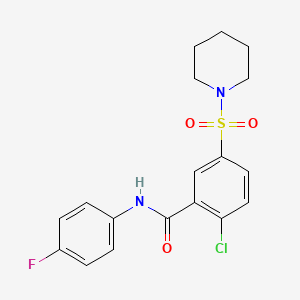![molecular formula C25H18N4O5 B3730259 ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate](/img/structure/B3730259.png)
ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate
Overview
Description
Ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate is an organic compound that has been widely used in scientific research for a variety of applications. It is a derivative of ethyl 2-cyano-3-(4-nitrophenyl)acrylate .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Ethyl (2-cyano-3-(4-nitrophenyl)acrylate was prepared from 4-nitrobenzaldehyde and ethyl cyanoacetate using Cu powder, stirring for 16 hours in EtOH at 56 °C, and was obtained as a white solid .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a variety of functional groups. The presence of the cyano group (-CN) and the acrylate ester (-CO2C2H5) contribute to its reactivity .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions due to the presence of the cyano and acrylate groups. These groups are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. For example, the presence of the cyano and acrylate groups can affect its solubility, boiling point, and melting point .Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O5/c1-2-33-25(30)18(15-26)14-19-16-28(20-6-4-3-5-7-20)27-24(19)23-13-12-22(34-23)17-8-10-21(11-9-17)29(31)32/h3-14,16H,2H2,1H3/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUURPWTPVALH-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(N=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,6-dimethyl-4-quinolinecarbohydrazide](/img/structure/B3730176.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B3730186.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2-(4-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B3730189.png)
![2-(4-hydroxyphenyl)-N'-[4-(trifluoromethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B3730194.png)

![4-hydroxy-6-methyl-3-[2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3730203.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B3730220.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B3730232.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B3730246.png)


![2-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B3730268.png)